3-Iodo-5-(trifluoromethyl)benzyl alcohol chemical properties
3-Iodo-5-(trifluoromethyl)benzyl alcohol chemical properties
Executive Summary
3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS: 868167-58-2) is a high-value, bifunctional building block used extensively in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the orthogonal reactivity of its functional groups:
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Aryl Iodide (C-3): A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing for rapid scaffold elaboration.
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Trifluoromethyl Group (C-5): A metabolically stable, lipophilic moiety that modulates the physicochemical properties (LogP, pKa) of the final molecule, often improving bioavailability and blood-brain barrier penetration.
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Benzylic Alcohol (C-1): A versatile anchor point that can be oxidized to an aldehyde, converted to a leaving group (halide/mesylate) for nucleophilic substitution, or used directly in etherification.
This guide details the physicochemical profile, validated synthetic protocols, and reactivity landscape of this "privileged fragment."
Physicochemical Profile
The combination of the electron-withdrawing trifluoromethyl group and the heavy iodine atom creates a distinct electronic and physical profile.
| Property | Data / Value | Notes |
| Chemical Name | 3-Iodo-5-(trifluoromethyl)benzyl alcohol | |
| CAS Number | 868167-58-2 | Precursor Acid: 28186-62-1 |
| Molecular Formula | C₈H₆F₃IO | |
| Molecular Weight | 302.03 g/mol | High atom economy for fragment-based design |
| Physical State | White to off-white solid | Low melting point solid (predicted ~45-55°C) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Sparingly soluble in water |
| LogP (Calc) | ~3.2 | Lipophilic due to -CF₃ and -I |
| Acidity (pKa) | ~13.5 (Alcohol -OH) | Slightly more acidic than benzyl alcohol due to EWGs |
| Electronic Effect | Electron Deficient Ring | -CF₃ (inductive withdrawing), -I (inductive withdrawing) |
Synthetic Pathways
Access to 3-iodo-5-(trifluoromethyl)benzyl alcohol is most reliably achieved through the chemoselective reduction of its corresponding benzoic acid precursor.
Protocol A: Chemoselective Reduction (Recommended)
Reaction: Reduction of 3-iodo-5-(trifluoromethyl)benzoic acid using Borane-THF.
Rationale: Borane (
Materials:
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3-Iodo-5-(trifluoromethyl)benzoic acid (CAS 28186-62-1)[1][2][3][4]
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Borane-THF complex (1.0 M solution in THF)
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Anhydrous Tetrahydrofuran (THF)
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Methanol (for quenching)
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Dissolution: Charge the flask with 3-iodo-5-(trifluoromethyl)benzoic acid (10.0 mmol, 3.16 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add
(1.0 M, 15.0 mL, 1.5 equiv) over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution ( ) will occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS until the starting material is consumed.
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Quench: Cool the flask back to 0°C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Stir for 30 minutes until gas evolution ceases.
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Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL), saturated
(20 mL), and brine (20 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes) to yield the alcohol as a white solid.
Reactivity & Functionalization
The molecule's value lies in its ability to undergo divergent synthesis.[5][6] The following protocols demonstrate its utility.
Suzuki-Miyaura Cross-Coupling
The iodine atom is an excellent leaving group for Pd-catalyzed coupling, often reacting at room temperature or mild heating.
Protocol:
-
Mix: Combine 3-iodo-5-(trifluoromethyl)benzyl alcohol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(3.0 equiv) in a mixture of Dioxane:Water (4:1). -
Catalyst: Add
(3-5 mol%). -
Conditions: Degas with nitrogen and heat to 80°C for 4-6 hours.
-
Outcome: Yields the 3-aryl-5-(trifluoromethyl)benzyl alcohol biaryl scaffold.
Selective Oxidation to Benzaldehyde
Converting the alcohol to an aldehyde activates the position for reductive amination or Wittig reactions.
Protocol (IBX Oxidation):
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Mix: Dissolve the alcohol (1.0 equiv) in DMSO or EtOAc.
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Reagent: Add 2-Iodoxybenzoic acid (IBX, 1.1 equiv).
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Conditions: Stir at room temperature for 2-4 hours.
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Note: IBX is preferred over Jones reagent to avoid over-oxidation to the carboxylic acid and to tolerate the acid-sensitive functionality.
Structural Logic & Pathway Diagram
The following diagram illustrates the central role of 3-iodo-5-(trifluoromethyl)benzyl alcohol as a divergent intermediate.
Figure 1: Divergent synthetic pathways originating from the core scaffold. The chemoselective reduction of the acid precursor enables access to a wide chemical space.
Handling & Safety
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Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
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Storage: Store in a cool, dry place (2-8°C recommended). Light sensitive (iodine-carbon bonds can degrade under prolonged UV exposure); store in amber vials.
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Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
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Chemical Identity & Precursor: PubChem Compound Summary for CID 15648617, 3-Iodo-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information (2025). Link
- General Reduction Protocol: "Reduction of Carboxylic Acids with Borane-Tetrahydrofuran Complex." Journal of Organic Chemistry, 38(16), 2786–2792.
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Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
- Oxidation Standards: "IBX-mediated oxidation of primary alcohols to aldehydes." Organic Syntheses, Coll. Vol. 10, p.696 (2004).
Sources
- 1. 3-Iodo-5-(trifluoromethyl)benzoic acid | 28186-62-1 [sigmaaldrich.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. CAS 28186-62-1 | 3-Iodo-5-(trifluoromethyl)benzoic acid - Synblock [synblock.com]
- 4. 3-Iodo-5-(trifluoromethyl)benzoic acid | C8H4F3IO2 | CID 15648617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. tcichemicals.com [tcichemicals.com]
